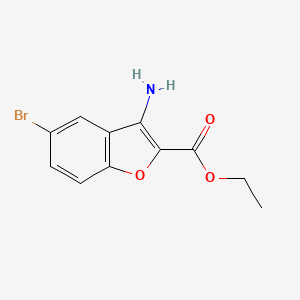

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRPLFNZHAIWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347732 | |

| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330555-71-0 | |

| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class. Substituted benzofurans are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as fluorescent sensors, antioxidants, and agricultural chemicals.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthesis protocol, and crystallographic data.

CAS Number: 330555-71-0[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [2] |

| Molecular Weight | 284.11 g/mol | [2] |

| Melting Point | 154–156 °C | [2] |

| Appearance | Solid | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate in the presence of potassium carbonate.[2]

Experimental Procedure

-

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of dimethylformamide (DMF) is prepared.

-

The mixture is refluxed for 90 minutes.

-

After reflux, the potassium carbonate is removed by filtration.

-

Crushed ice is added to the filtrate with constant stirring, leading to the precipitation of the solid product.

-

The solid is separated by filtration, dried, and then recrystallized from ethanol.

-

The final product is obtained with a yield of 87% (0.247 g).[2]

Synthesis Workflow

References

physical and chemical properties of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Substituted benzofurans are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and the potential biological activities of related compounds, offering valuable insights for researchers in the field.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |

| Molecular Weight | 284.11 g/mol | [1] |

| Melting Point | 154–156 °C | [3] |

| CAS Number | 330555-71-0 | |

| Appearance | Not specified in literature | |

| Boiling Point | Data not available | |

| Solubility | Data not available, but likely soluble in organic solvents like ethanol, as it is recrystallized from it.[3] |

Table 2: Crystallographic Data [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.775(5) Å, b = 25.550(2) Å, c = 7.640(1) Å |

| β = 98.292(1)° | |

| Volume | 1115.5(10) ų |

| Z | 4 |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the reviewed literature. For a comprehensive characterization, it is recommended to acquire this data experimentally.

Experimental Protocols

Synthesis of this compound[3]

A common synthetic route to this compound is detailed below.

Materials:

-

5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol)

-

Ethyl chloroacetate (1 ml, 0.01 mol)

-

Potassium carbonate (2.76 g, 0.02 mol)

-

Dimethylformamide (DMF) (5 ml)

-

Ethanol (for recrystallization)

-

Crushed ice

Procedure:

-

A mixture of 5-bromo-2-hydroxybenzonitrile, ethyl chloroacetate, and potassium carbonate in DMF is refluxed for 90 minutes.

-

After cooling, the potassium carbonate is removed by filtration.

-

The filtrate is poured into crushed ice with constant stirring.

-

The solid that separates is filtered, dried, and recrystallized from ethanol.

Yield: 87% (0.247 g)[3]

General Protocol for FT-IR Analysis of a Solid Sample

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

ATR Protocol:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

KBr Pellet Protocol:

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

General Protocol for Mass Spectrometry Analysis

Method: Electrospray Ionization (ESI) or Electron Impact (EI).

ESI Protocol:

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum.

EI Protocol:

-

Introduce a small amount of the solid sample into the EI source, where it will be vaporized by heating.

-

The vaporized sample is then bombarded with a beam of electrons to induce ionization and fragmentation.

-

The resulting ions are analyzed by the mass spectrometer.

General Protocol for NMR Spectroscopy

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 3-aminobenzofuran and benzofuran derivatives has shown significant potential in drug discovery.

Cholinesterase Inhibition

Derivatives of 3-aminobenzofuran have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The mechanism involves the inhibitor binding to the active site of the cholinesterase enzyme, preventing acetylcholine from being hydrolyzed.

Pro-apoptotic Activity

Several benzofuran derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[5][6] One of the key signaling pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5] Inhibition of this pathway by benzofuran derivatives can lead to the activation of downstream apoptotic effectors.

References

- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

Probing the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. The document details the synthetic protocol and presents a thorough analysis of the single-crystal X-ray diffraction data, which definitively confirms the molecular structure. While exhaustive searches did not yield specific experimental spectra for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this particular compound, this guide outlines the expected spectral characteristics based on its confirmed structure and provides generalized experimental protocols for these essential analytical techniques.

Synthesis and Crystallization

The synthesis of this compound is achieved through a one-pot reaction.[1][2] The process involves the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate in the presence of potassium carbonate in a dimethylformamide (DMF) solvent.[1][2] The resulting solid product is then purified by recrystallization from ethanol to yield crystals suitable for single-crystal X-ray diffraction.[1][2]

Experimental Protocol: Synthesis

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1.0 mL, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 mL of DMF was refluxed for 90 minutes.[1][2] Following the reflux, the potassium carbonate was removed by filtration. Crushed ice was added to the filtrate with constant stirring, leading to the precipitation of the solid product. The resulting solid was filtered, dried, and recrystallized from ethanol.[1][2] This procedure yielded the title compound with a melting point of 154–156 °C.[1][2]

Structure Elucidation Workflow

The definitive structure of this compound was determined through a combination of synthesis and single-crystal X-ray diffraction. The logical workflow for this process is outlined below.

Crystallographic Data and Molecular Structure

The molecular structure of this compound was unequivocally established by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P21/c.[1][2] The crystal structure reveals a nearly planar benzofuran unit, with the ester group subtending a small dihedral angle.[1][2] An intramolecular N—H⋯O hydrogen bond is a key feature of the molecular conformation.[1][2]

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀BrNO₃ |

| Formula Weight | 284.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.775 (5) |

| b (Å) | 25.550 (2) |

| c (Å) | 7.640 (1) |

| β (°) | 98.292 (1) |

| Volume (ų) | 1115.5 (10) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.3 |

| wR-factor (%) | 7.6 |

Table 1: Crystallographic data and refinement parameters for this compound.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was mounted on a Bruker Kappa APEXII CCD diffractometer.[1] Data was collected at 293 K using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The positions of the N-bound hydrogen atoms were determined from a difference electron density map and refined freely, while the C-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for the title compound were not found during the literature search, the expected data from key spectroscopic techniques can be inferred from its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethyl ester group. The aromatic protons on the benzofuran ring would likely appear as multiplets in the downfield region (around 7-8 ppm). The NH₂ protons would likely present as a broad singlet. The ethyl group would exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The aromatic and benzofuran carbons would resonate in the aromatic region (approximately 110-160 ppm). The methylene and methyl carbons of the ethyl group would appear at the most upfield positions.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (284.11 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the ethyl group, the carboxylate group, and other fragments from the benzofuran core.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹), C-O stretching vibrations for the ester and furan rings, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Logical Framework for Structure Confirmation

The combination of different analytical techniques provides a robust framework for the confirmation of the molecular structure. The logical interplay of the expected data is visualized below.

Conclusion

The structure of this compound has been unambiguously determined through single-crystal X-ray diffraction, supported by a clear and reproducible synthetic pathway. While specific NMR, MS, and IR spectral data were not available in the reviewed literature, the expected characteristics from these techniques are well-aligned with the confirmed molecular structure. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols related to the synthesis and structural elucidation of this benzofuran derivative, which can serve as a valuable reference for further studies and applications.

References

The Ambiguity of C11H10BrNO3: An Analysis of Known Isomers

Introduction

The molecular formula C11H10BrNO3 represents a number of isomeric chemical compounds. Without additional structural information, a single definitive IUPAC (International Union of Pure and Applied Chemistry) name cannot be assigned. This technical overview addresses this ambiguity by identifying several known isomers corresponding to this formula. For each isomer, the correct IUPAC name, Chemical Abstracts Service (CAS) number, and a summary of any available data are provided. However, it is critical to note that detailed public-domain information regarding the biological activities, signaling pathways, and comprehensive experimental protocols for these specific compounds is exceedingly scarce. Therefore, the creation of an in-depth technical guide with extensive quantitative data and detailed experimental workflows, as initially requested, is not feasible at this time.

Identified Isomers of C11H10BrNO3

Several distinct chemical structures share the molecular formula C11H10BrNO3. The following sections detail the IUPAC nomenclature and available information for the most prominent examples found in chemical databases.

4-bromo-N-(2-oxooxolan-3-yl)benzamide

-

IUPAC Name: 4-bromo-N-(2-oxooxolan-3-yl)benzamide

-

CAS Number: 77694-34-9

This compound consists of a benzamide structure where the nitrogen is substituted with a 2-oxooxolan-3-yl group, and a bromine atom is attached to the para-position of the benzene ring.

Available Data: Information on this specific isomer is limited primarily to chemical supplier databases. While there is mention of its potential for use in medicinal chemistry, including possible enzyme inhibition, antimicrobial, or anti-inflammatory properties, there is a lack of peer-reviewed studies detailing its biological effects. No quantitative data on its biological activity or detailed experimental protocols are publicly available.

5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one

-

IUPAC Name: 5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one

-

CAS Number: 76325-66-1

This isomer is a derivative of oxindole, a bicyclic structure containing a fused benzene and pyrrolidinone ring system. It is substituted with a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a 2-oxopropyl group also at the 3-position.

Available Data: Similar to the first isomer, this compound is listed in chemical databases and by suppliers, but there is no significant body of scientific literature describing its synthesis, biological evaluation, or mechanism of action.

4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid

-

IUPAC Name: 4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid

-

CAS Number: 175205-16-0

This compound is a derivative of but-2-enoic acid, featuring an amide linkage to a 4-bromo-2-methylaniline moiety.

Available Data: There is a notable absence of in-depth research on the biological properties of this specific molecule in the public domain.

Summary of Available Information

The table below summarizes the basic identifiers for the known isomers of C11H10BrNO3.

| IUPAC Name | CAS Number |

| 4-bromo-N-(2-oxooxolan-3-yl)benzamide | 77694-34-9 |

| 5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | 76325-66-1 |

| 4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid | 175205-16-0 |

Limitations and Conclusion

A comprehensive investigation for scientific literature pertaining to the biological activity, experimental protocols, and associated signaling pathways for the identified isomers of C11H10BrNO3 did not yield sufficient data to construct the requested in-depth technical guide. The core requirements of quantitative data tables, detailed experimental methodologies, and visualizations of molecular pathways cannot be met due to the absence of published research in these areas.

Researchers, scientists, and drug development professionals interested in this molecular formula should be aware of its structural ambiguity. Any future work would likely require the unambiguous synthesis and subsequent biological evaluation of a specific, targeted isomer to generate the type of in-depth data required for a comprehensive technical whitepaper. At present, such a resource cannot be compiled from the available scientific literature.

Technical Guide: Solubility Profile of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active benzofuran derivatives. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information derived from synthetic procedures and provides detailed experimental protocols for determining solubility in various organic solvents. This document is intended to be a valuable resource for researchers in medicinal chemistry, process development, and formulation science, enabling them to effectively utilize this compound in their research and development endeavors.

Introduction

This compound is a substituted benzofuran that serves as a versatile building block in organic synthesis. The benzofuran scaffold is a prominent feature in numerous compounds of pharmaceutical interest, exhibiting a wide range of biological activities. A thorough understanding of the solubility of this intermediate is crucial for its synthesis, purification, and subsequent reactions, as well as for the development of any potential therapeutic agents derived from it. This guide aims to consolidate the available information and provide practical methodologies for solubility assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |

| Molecular Weight | 284.11 g/mol | [1] |

| Melting Point | 154–156 °C | [1][2] |

| Appearance | Solid |

Solubility Data

Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, qualitative solubility information can be inferred from documented synthetic and purification procedures.

Table of Qualitative Solubility in Organic Solvents

| Solvent | Temperature | Solubility | Basis of Information |

| Ethanol | Hot | Soluble | The compound is recrystallized from ethanol, indicating good solubility at elevated temperatures.[1][2][3][4][5][6] |

| Ethanol | Cold | Sparingly Soluble / Insoluble | Recrystallization relies on the principle of low solubility at reduced temperatures to induce crystallization.[1][2][3][4][5][6] |

| Dimethylformamide (DMF) | Reflux | Soluble | DMF is used as the solvent for the synthesis of the compound, suggesting the reactants and likely the product are soluble at the reaction temperature.[1][2][3][4][5][6] |

| Benzene | - | Potentially Soluble | A related compound, ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, is synthesized in dry benzene, suggesting that similar benzofuran structures may exhibit solubility in this solvent.[7] |

Experimental Protocols

Given the absence of published quantitative data, the following section provides detailed, generalized experimental protocols for determining the solubility of this compound in various organic solvents. These methods can be adapted to suit specific laboratory conditions and requirements.

General Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method for assessing whether the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Protocol for Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable containers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of the dissolved compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound as described in the literature.[1][2][3][4][5][6]

References

- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. This document is intended for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Physicochemical Data

The compound, with the molecular formula C₁₁H₁₀BrNO₃, is a substituted benzofuran.[1] Benzofurans are a significant class of heterocyclic compounds known for their wide range of biological activities.[2][3]

Table 1: Physicochemical and Crystallographic Data

| Property | Value | Reference |

| Melting Point | 154–156 °C | [1][4] |

| 427–429 K | [1][4][5] | |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |

| Molecular Weight | 284.11 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [4] |

Experimental Protocols

Synthesis of this compound [1][4][5]

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of dimethylformamide (DMF) was refluxed for 90 minutes.[1][4][5] Following the reflux, the potassium carbonate was removed by filtration.[1][4][5] Crushed ice was then added to the filtrate with constant stirring, leading to the separation of a solid.[1][4][5] The resulting solid was filtered, dried, and recrystallized from ethanol to yield the final product.[1][4][5] The reported yield was 87%.[1][4]

Comparative Data

The properties of the title compound are compared with a structurally related benzofuran derivative to provide context for structure-activity relationship studies.

Table 2: Comparison with a Related Benzofuran Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₁H₁₀BrNO₃ | 284.11 | 154–156[1][4] |

| Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate | C₁₃H₁₂BrNO₄ | 326.14 | Not available in search results |

| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | C₁₄H₁₄BrNO₅ | 356.17 | 93–94[6][7] |

Biological Significance and Potential Applications

Benzofuran derivatives are known to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.[3][8] These activities include anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[2][3][9] The specific biological activity of this compound is not detailed in the provided search results, but its core structure is a key pharmacophore.

The general mechanism of action for many biologically active benzofurans involves interaction with various cellular signaling pathways. For instance, their anticancer effects can be attributed to the modulation of pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

Caption: Synthetic and drug discovery workflow for benzofuran derivatives.

References

- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

commercial availability and suppliers of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, chemical properties, synthesis, and crystallographic data of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (CAS No: 330555-71-0), a key intermediate in the development of novel therapeutics.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers. Researchers can procure this compound from the following vendors:

-

Wuhan Chemwish Technology Co., Ltd.

-

9ding chemical (Shanghai) Limited

-

ShangHai KenEn Chemical Technology Co., Ltd.

-

Shanghai Sainty Biotechnology Co., Ltd.

-

SuZhou ShiYa Biopharmaceuticals, Inc. [1]

-

Interchim [2]

Pricing and availability may vary, and it is recommended to contact the suppliers directly for quotations and lead times.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 330555-71-0 | [1] |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |

| Molecular Weight | 284.11 g/mol | [1] |

| Melting Point | 155-157 °C | [1] |

| Boiling Point (Predicted) | 382.0 ± 37.0 °C | [1] |

| Density (Predicted) | 1.585 ± 0.06 g/cm³ | [1] |

| Appearance | White to yellow solid | [1] |

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information for this molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.775(5) Å |

| b | 25.550(2) Å |

| c | 7.640(1) Å |

| β | 98.292(1)° |

| Volume | 1115.5(10) ų |

| Z | 4 |

Experimental Protocol: Synthesis

The following protocol for the synthesis of this compound is based on established literature.

4.1. Materials and Reagents:

-

5-bromo-2-hydroxybenzonitrile

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Ethanol

-

Crushed ice

4.2. Procedure:

-

A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and anhydrous potassium carbonate (2.76 g, 0.02 mol) is prepared in 5 ml of DMF.

-

The reaction mixture is refluxed for 90 minutes.

-

After reflux, the potassium carbonate is removed by filtration.

-

The filtrate is then treated with crushed ice with constant stirring, leading to the precipitation of the solid product.

-

The separated solid is collected by filtration, dried, and then recrystallized from ethanol to yield the pure product.

4.3. Yield:

The reported yield for this synthesis is 87%.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key building block in the synthesis of novel bioactive molecules. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide consolidates and extrapolates data from structurally similar compounds, namely its methyl ester analog and a positional isomer, to provide a robust framework for its safe utilization in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Section 1: GHS Hazard Classification and Safety Summary

The following table summarizes the anticipated GHS classification for this compound, based on data from its close analogs. Researchers should handle this compound with the assumption that it possesses these hazards.

| GHS Classification | Pictogram | Signal Word | Hazard Statement (H-code) | Precautionary Statement (P-codes) |

| Acute Toxicity, Oral (Category 3) |

| Danger | H301: Toxic if swallowed | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. |

| Skin Corrosion/Irritation (Category 2) |

| Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Damage/Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |

Section 2: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following protocols are recommended.

First-Aid Measures

| Exposure Route | Procedure |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Never give anything by mouth to an unconscious person. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen bromide (HBr).

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow the established emergency workflow.

Caption: Chemical Spill Response Workflow.

Section 3: Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

Caption: Hierarchy of Controls for Safe Handling.

Handling and Storage Procedures

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |

Section 4: Experimental Protocol - Synthesis

The following is a detailed methodology for the synthesis of this compound, adapted from published literature.[1][2] This protocol should be performed with strict adherence to the safety precautions outlined in this guide.

Materials and Equipment

-

5-bromo-2-hydroxybenzonitrile

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (as specified in Section 3.1)

Procedure

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-2-hydroxybenzonitrile (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dimethylformamide (5 mL).

-

Reflux: Heat the mixture to reflux and maintain for 90 minutes.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the potassium carbonate by filtration.

-

Add crushed ice to the filtrate while stirring continuously.

-

-

Isolation:

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water.

-

Dry the solid thoroughly.

-

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound.

This guide provides a foundational understanding of the safety and handling precautions for this compound. It is imperative that all laboratory personnel working with this compound are thoroughly familiar with these guidelines and their institution's specific safety protocols. Continuous risk assessment and adherence to best practices are essential for a safe and productive research environment.

References

The Benzofuran Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

Introduction: The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a privileged structure in the realm of medicinal chemistry.[1][2] First isolated from coal tar, this seemingly simple molecule is the structural cornerstone of a vast number of natural products and synthetic therapeutic agents.[3] Its derivatives have garnered immense interest from the scientific community due to their extensive spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[4][5][6][7] The first synthesis of the benzofuran ring was achieved by William Henry Perkin in 1870, a discovery that paved the way for over a century of research and development in this field.[8][9][10] This technical guide provides an in-depth exploration of the discovery and history of benzofuran derivatives, detailing key synthetic methodologies, the development of significant therapeutic agents, and their mechanisms of action.

Foundational Synthetic Methodologies: Crafting the Benzofuran Core

The versatility of the benzofuran scaffold in drug development is largely due to the numerous synthetic strategies developed over the years. These methods allow for precise control over substitution patterns, enabling the fine-tuning of pharmacological properties.

Perkin Rearrangement

First reported by W. H. Perkin in 1870, the Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids via a coumarin-benzofuran ring contraction.[11][12] The reaction typically involves the treatment of a 3-halocoumarin with a base, such as sodium hydroxide, which catalyzes an initial ring fission followed by an intramolecular attack of the resulting phenoxide anion on the vinyl halide to form the benzofuran ring.[11][13]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[11]

-

Preparation of 3-Bromocoumarins: A mixture of the desired coumarin and N-bromosuccinimide (NBS) in acetonitrile is subjected to microwave irradiation at 250W for 5 minutes at 80°C.

-

Rearrangement Reaction: The synthesized 3-bromocoumarin is dissolved in ethanol.

-

Base Addition: An aqueous solution of sodium hydroxide is added to the mixture.

-

Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at 300W for 5 minutes at 79°C.

-

Work-up: After cooling, the reaction mixture is acidified with concentrated HCl, leading to the precipitation of the benzofuran-2-carboxylic acid product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Feist-Bénary Furan Synthesis

Independently described by Franz Feist and Erich Bénary, this reaction is a versatile method for producing substituted furans through the condensation of α-haloketones with β-dicarbonyl compounds in the presence of a base like pyridine or ammonia.[14][15][16][17] The reaction proceeds through a stepwise nucleophilic substitution and cyclization pathway.[14]

Experimental Protocol: Feist-Bénary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol is a general procedure for the Feist-Bénary synthesis.[15]

-

Reactant Preparation: Dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

-

Base Addition: Add a mild base, such as pyridine (1.1 eq), to the solution.

-

Addition of α-Halo Ketone: Slowly add chloroacetone (1.0 eq) to the reaction mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Paal-Knorr Furan Synthesis

Reported independently by Carl Paal and Ludwig Knorr in 1884, this synthesis is one of the most important methods for preparing substituted furans, pyrroles, and thiophenes from 1,4-diketones.[18] The furan synthesis specifically requires an acid catalyst to facilitate the intramolecular cyclization and subsequent dehydration of the 1,4-dicarbonyl compound.[18][19]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol details the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.[20]

-

Reactant Preparation: Dissolve hexane-2,5-dione (1.0 eq) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

-

Reaction Setup: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Monitoring: Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the furan product.

| Synthetic Method | Starting Materials | Catalyst/Reagent | General Conditions | Typical Product | Yields |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Reflux or Microwave | Benzofuran-2-carboxylic acids | High to Quantitative[11] |

| Feist-Bénary Synthesis | α-Halo ketones, β-Dicarbonyls | Base (e.g., Pyridine) | Room Temp to Reflux | Substituted Furans | Moderate to Good[20] |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (e.g., H₂SO₄, p-TsOH) | Heating, Dehydration | Substituted Furans | Good to Excellent[20] |

Key Benzofuran Derivatives in Drug Development

The benzofuran scaffold is present in numerous clinically significant drugs, demonstrating its importance in therapeutic applications.

Amiodarone: A Paradigm in Antiarrhythmic Therapy

Amiodarone was first developed in Belgium in 1961 as a potential treatment for angina.[21] However, its profound antiarrhythmic properties were soon discovered, and it has since become one of the most effective agents for managing a variety of cardiac dysrhythmias, including both supraventricular and ventricular tachyarrhythmias.[6][22] It is a potent coronary dilator with a complex pharmacological profile.[22]

The mechanism of action of amiodarone is multifaceted, involving the blockade of potassium and sodium ion channels, which prolongs the cardiac action potential duration and refractory period.[21] It also exhibits noncompetitive antagonistic effects at alpha- and beta-adrenergic receptors.[21] The development of amiodarone served as a model for newer antiarrhythmic agents, such as dronedarone, which was designed to retain the therapeutic efficacy while minimizing some of the side effects associated with amiodarone's iodine content.[23]

Ailanthone: A Natural Product with Potent Antitumor Activity

Ailanthone is a quassinoid, a type of natural product, isolated from the tree-of-heaven (Ailanthus altissima).[24][25] Initially recognized for its phytotoxic properties, ailanthone has demonstrated a wide range of biological activities, including antimalarial, anti-inflammatory, and, most notably, potent antitumor effects against various cancer cell lines.[25][26][27]

In preclinical studies, ailanthone has shown efficacy in reducing tumor volume in models of castration-resistant prostate cancer.[24] Its mechanism of action in cancer is complex and involves the activation of DNA damage responses, inhibition of the Hsp90 co-chaperone p23, and modulation of key signaling pathways like PI3K/AKT.[25][28] For instance, in gastric cancer cells, ailanthone has been shown to inhibit proliferation and induce G2/M phase cell cycle arrest.[27]

| Derivative | Primary Indication | Target/Mechanism of Action (Simplified) | IC₅₀ / Activity Data |

| Amiodarone | Cardiac Arrhythmia | Blocks K⁺ and Na⁺ channels; α- and β-adrenergic antagonist[21] | N/A (Complex in-vivo effects) |

| Ailanthone | Anticancer (investigational) | Inhibits p23; Modulates PI3K/AKT pathway; Induces apoptosis[25][28] | 69 nM (Androgen receptor activity)[24]; 0.12 µM (A549 lung cancer cells)[5][29] |

| 5-APB / 6-APB | Psychoactive (Recreational) | Serotonin 5-HT₂C receptor agonist[30] | N/A (Recreational use doses reported) |

Substituted Benzofurans: From Patented Agonists to Designer Drugs

The versatility of the benzofuran core has also been exploited in the synthesis of psychoactive compounds. Derivatives such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) were initially patented by Eli Lilly and Company as serotonin 5-HT₂C receptor agonists for potential therapeutic applications.[30] However, these compounds later emerged as designer drugs, often sold under the name "Benzofury," highlighting the potent central nervous system effects that can be achieved through modification of the benzofuran structure.[30]

Conclusion

From its initial synthesis in the 19th century, the benzofuran nucleus has evolved into a cornerstone of modern medicinal chemistry. The development of robust synthetic methodologies, from classic name reactions to modern catalytic strategies, has provided chemists with the tools to create a vast chemical space of benzofuran derivatives. The clinical success of drugs like amiodarone and the therapeutic potential of natural products such as ailanthone underscore the continued importance of this scaffold. As research continues to uncover novel biological activities and mechanisms of action, the benzofuran core is poised to remain a fertile ground for the discovery of next-generation therapeutic agents for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzofuran - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 17. Feist-Benary_synthesis [chemeurope.com]

- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 19. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. Amiodarone - Wikipedia [en.wikipedia.org]

- 22. Amiodarone: historical development and pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Amiodarone as paradigm for developing new drugs for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. caymanchem.com [caymanchem.com]

- 25. Frontiers | Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]

- 26. pure.psu.edu [pure.psu.edu]

- 27. Ailanthone: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 30. Substituted benzofuran - Wikipedia [en.wikipedia.org]

The Amino Group on the Benzofuran Ring: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. The introduction of an amino group onto this ring system unlocks a vast chemical space for the development of novel therapeutic agents. Understanding the fundamental reactivity of this amino group is paramount for its effective utilization in drug design and synthesis. This in-depth technical guide provides a comprehensive overview of the core reactivity of the aminobenzofuran moiety, complete with experimental protocols, quantitative data, and pathway visualizations to empower researchers in their drug discovery endeavors.

Electronic Nature and Reactivity Overview

The reactivity of the amino group on the benzofuran ring is intrinsically linked to its position on the bicyclic system and the electronic interplay between the nitrogen lone pair and the aromatic scaffold. The electron-donating nature of the amino group activates the benzofuran ring towards electrophilic substitution, while the nitrogen atom itself acts as a potent nucleophile. The specific outcomes of reactions are often dictated by the substitution pattern on both the benzene and furan portions of the molecule.

Key Reactions of the Aminobenzofuran Core

The amino group on the benzofuran ring can undergo a variety of chemical transformations, making it a versatile handle for molecular elaboration. Key reactions include acylation, alkylation, diazotization followed by substitution (Sandmeyer reaction), and transition metal-catalyzed cross-coupling reactions.

N-Acylation

The acylation of aminobenzofurans is a robust method for the introduction of amide functionalities, which are prevalent in many drug molecules. This reaction typically proceeds readily with acyl chlorides or anhydrides in the presence of a base.

Table 1: Representative N-Acylation Reactions of Aminobenzofurans

| Starting Material | Acylating Agent | Base/Solvent | Product | Yield (%) |

| 2-Aminobenzofuran | Acetyl chloride | Pyridine | N-(Benzofuran-2-yl)acetamide | ~90% |

| 3-Aminobenzofuran | Benzoyl chloride | Triethylamine/DCM | N-(Benzofuran-3-yl)benzamide | High |

| 5-Aminobenzofuran | Acetic anhydride | Sodium acetate | N-(Benzofuran-5-yl)acetamide | >85% |

N-Alkylation

Alkylation of the amino group introduces alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule. This reaction can be achieved using alkyl halides, often requiring a base to deprotonate the amine.

Table 2: Representative N-Alkylation Reactions of Aminobenzofurans

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) |

| 2-Aminobenzofuran | Methyl iodide | K₂CO₃/Acetone | N-Methylbenzofuran-2-amine | Moderate |

| 4-Aminobenzofuran | Benzyl bromide | NaH/DMF | N-Benzylbenzofuran-4-amine | Good |

Diazotization and Sandmeyer Reactions

Diazotization of the primary amino group on the benzofuran ring with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups via the Sandmeyer reaction, using copper(I) salts as catalysts. This allows for the introduction of halogens, cyano groups, and other functionalities that are otherwise difficult to install.[1][2]

Table 3: Sandmeyer Reactions of Aminobenzofurans

| Starting Material | Reagents | Product | Yield (%) |

| 5-Aminobenzofuran | 1. NaNO₂, HCl (0-5 °C) 2. CuBr | 5-Bromobenzofuran | Good |

| 6-Aminobenzofuran | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | Benzofuran-6-carbonitrile | Moderate-Good |

| 2-Aminobenzofuran | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | 2-Fluorobenzofuran | Good |

Palladium and Copper-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools for the formation of C-N bonds. These reactions can be employed to synthesize aminobenzofurans from halo-benzofurans or to further functionalize the amino group itself.

Table 4: Cross-Coupling Reactions for C-N Bond Formation

| Reaction Type | Substrates | Catalyst/Ligand/Base | Product | Yield (%) |

| Buchwald-Hartwig | 3-Bromobenzofuran, Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Phenylbenzofuran-3-amine | High |

| Ullmann Condensation | 4-Iodobenzofuran, Pyrrolidine | CuI, L-proline, K₂CO₃ | 4-(Pyrrolidin-1-yl)benzofuran | Good |

Quantitative Data: A Computational Perspective on pKa

The pKa of an amine is influenced by the hybridization of the nitrogen atom and the electronic effects of the substituents. For aminobenzofurans, the delocalization of the nitrogen lone pair into the aromatic system is expected to decrease the basicity (lower the pKa) compared to aliphatic amines.

Table 5: Predicted Physicochemical Properties of Aminobenzofuran Isomers (Illustrative)

| Compound | Predicted pKaH | LogP |

| 2-Aminobenzofuran | 4.5 - 5.5 | 2.1 |

| 3-Aminobenzofuran | 5.0 - 6.0 | 2.0 |

| 5-Aminobenzofuran | 4.0 - 5.0 | 1.9 |

Note: These values are illustrative and would require specific computational studies for precise determination.

Experimental Protocols

General Protocol for N-Acylation of Aminobenzofuran with an Acyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminobenzofuran (1.0 eq.) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

-

Addition of Base: Add a suitable base, such as triethylamine (1.1 eq.) or pyridine (2.0 eq.), to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add the acyl chloride (1.05 eq.) dropwise to the cooled, stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Diazotization and Sandmeyer Bromination of Aminobenzofuran

-

Diazotization:

-

In a flask, dissolve the aminobenzofuran (1.0 eq.) in an aqueous solution of a strong acid (e.g., 48% HBr or concentrated HCl).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in the corresponding acid (e.g., 48% HBr).

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Signaling Pathways and Experimental Workflows

The diverse biological activities of aminobenzofuran derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

mTOR Signaling Pathway in Cancer

Certain benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.

Caption: Inhibition of the mTOR signaling pathway by aminobenzofuran derivatives.

Acetylcholinesterase Inhibition in Alzheimer's Disease

Many aminobenzofuran derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.

References

The Strategic Role of Bromine Substitution in Benzofuran Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Within the vast chemical space of benzofuran derivatives, halogenation, particularly bromine substitution, has emerged as a critical strategy for modulating and enhancing therapeutic potential. This in-depth technical guide explores the multifaceted role of bromine substitution in benzofuran compounds, providing a comprehensive overview of its impact on synthesis, structure-activity relationships (SAR), and mechanisms of action. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel benzofuran-based therapeutic agents.

The Influence of Bromine in Medicinal Chemistry

The introduction of a bromine atom into a drug candidate is a well-established tactic in medicinal chemistry to optimize its pharmacological profile. Bromination can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target.[1] The "halogen bond," a non-covalent interaction between the electrophilic region of the bromine atom and a nucleophilic site on a biological macromolecule, can contribute to enhanced binding affinity and selectivity.[2] While often leading to increased therapeutic activity, it is crucial to consider that bromination can also introduce potential liabilities, such as increased toxicity, which necessitates careful evaluation during the drug development process.[1]

Synthesis of Brominated Benzofuran Derivatives

The synthesis of brominated benzofuran derivatives can be achieved through various methodologies, primarily involving either the direct bromination of a pre-formed benzofuran core or the use of brominated starting materials in the construction of the heterocyclic ring.

Experimental Protocols

Protocol 1: Direct Bromination of 2-Acetylbenzofuran

This protocol describes the bromination of 2-acetylbenzofuran using bromine in acetic acid, a common method for introducing a bromine atom to the acetyl group.

Materials:

-

2-acetylbenzofuran

-

Bromine

-

Acetic acid

Procedure:

-

Dissolve 2-acetylbenzofuran in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture at room temperature with constant stirring.

-

Continue stirring for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water to remove any remaining acid, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

This method provides an efficient route to benzofuran-2-carboxylic acids, which can be further modified. The initial step involves the bromination of a coumarin derivative.

Materials:

-

Substituted coumarin

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Bromination of Coumarin: In a microwave reactor, combine the substituted coumarin and NBS in acetonitrile. Irradiate at 250W for 5 minutes at 80°C to yield the 3-bromocoumarin.[1]

-

Perkin Rearrangement: Dissolve the obtained 3-bromocoumarin in ethanol containing sodium hydroxide.

-

Subject the mixture to microwave irradiation at 300W for 5 minutes at 79°C.[1]

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

-

Collect the product by filtration, wash with water, and dry.

Protocol 3: Palladium-Catalyzed Synthesis of Substituted Benzofurans

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the benzofuran scaffold and introducing substituents. This protocol outlines a general procedure for a Sonogashira coupling followed by cyclization.

Materials:

-

o-iodophenol

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Copper(I) iodide (CuI)

-

Triethylamine or a mixture of toluene and water

Procedure:

-

To a solution of an ortho-iodophenol in a suitable solvent, add a terminal alkyne.

-

Add the palladium catalyst and CuI.

-

Heat the reaction mixture under an inert atmosphere and monitor by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Structure-Activity Relationship (SAR) and Biological Activities

The position and number of bromine substituents on the benzofuran ring, as well as on its side chains, have a profound impact on the biological activity of the resulting compounds. Bromination has been shown to enhance a variety of therapeutic properties, most notably anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated that the introduction of bromine into the benzofuran scaffold can significantly increase its cytotoxic activity against various cancer cell lines.[2][3] The presence of bromine can enhance the binding affinity of the compound to its molecular target, leading to improved efficacy.

Table 1: Anticancer Activity of Brominated Benzofuran Derivatives (IC50 values in µM)

| Compound ID | Structure/Description | HeLa (Cervical Cancer) | K562 (Leukemia) | MOLT-4 (Leukemia) | HUVEC (Normal Cells) | Reference |

| 1c | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | 35 | 40 | 180 | 85 | [4] |

| 1e | 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | 80 | 30 | 30 | 80 | [4] |

| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 25 | 20 | 25 | 70 | [4] |

| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | 55 | 35 | 28 | 6 | [4] |

| VIII | Bromo derivative with selective toxicity | >1000 | 5.0 | - | >1000 | [4] |

Note: A lower IC50 value indicates higher potency.

Antimicrobial Activity

Brominated benzofurans have also shown significant promise as antimicrobial agents. The presence of bromine can disrupt microbial cell membranes or inhibit essential enzymes, leading to bactericidal or fungicidal effects.

Table 2: Antimicrobial Activity of Brominated Benzofuran Derivatives (MIC values)

| Compound Description | Target Microorganism | MIC (µg/mL) | Reference |

| 3-Benzofurancarboxylic acid derivative III | Gram-positive bacteria | 50 - 200 | [5] |

| 3-Benzofurancarboxylic acid derivative VI | Gram-positive bacteria | 50 - 200 | [5] |

| 3-Benzofurancarboxylic acid derivative III | Candida albicans, C. parapsilosis | 100 | [5] |

| 3-Benzofurancarboxylic acid derivative VI | Candida albicans, C. parapsilosis | 100 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Mechanism of Action: Targeting Key Signaling Pathways

Brominated benzofuran derivatives exert their biological effects by modulating various cellular signaling pathways that are often dysregulated in diseases like cancer. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and the NF-κB signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6]

Caption: PI3K/Akt/mTOR pathway and points of inhibition by brominated benzofurans.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the immune and inflammatory responses. Its dysregulation is implicated in various inflammatory diseases and cancers. Some benzofuran derivatives have demonstrated the ability to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[5][7][8]

Caption: NF-κB pathway and points of inhibition by brominated benzofurans.

Experimental Workflow for Drug Discovery

The discovery and development of novel brominated benzofuran-based drugs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

References

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 4. The anticancer drug development pipeline of the pharmaceutical (P) and biotech (B) industries. | Semantic Scholar [semanticscholar.org]

- 5. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

planarity and dihedral angle of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

An In-depth Technical Guide on the Planarity and Dihedral Angle of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural characteristics of this compound, with a specific focus on its molecular planarity and key dihedral angles. The information presented is derived from single-crystal X-ray diffraction studies, offering high-resolution insights into the molecule's three-dimensional conformation.

Introduction

This compound (C₁₁H₁₀BrNO₃) is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic core found in numerous biologically active compounds, natural products, and pharmaceutical agents, known for a wide range of activities including antimicrobial and anticancer properties. Understanding the precise three-dimensional structure, including planarity and torsional angles, is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This document summarizes the key structural data and the experimental protocols used for its determination.

Molecular Structure and Planarity

The molecular structure of this compound is characterized by a fused benzofuran ring system. Analysis of its crystal structure reveals that the molecule is nearly planar.[1][2][3] The benzofuran fused-ring system itself is almost perfectly flat. The deviation from complete planarity is primarily observed in the orientation of the ethyl ester group relative to this ring system.

The overall near-planar conformation is stabilized by an intramolecular N—H⋯O hydrogen bond.[1][2][3] In the solid state, the crystal structure is further stabilized by intermolecular N—H⋯O hydrogen bonds, which link molecules into chains.[1][2][3]

Dihedral Angle Analysis

A dihedral angle, or torsion angle, describes the geometric relationship between two planes. In molecular terms, it is the angle between the plane containing the first three atoms of a four-atom sequence and the plane containing the last three.

For this compound, the most significant dihedral angle is that between the plane of the benzofuran unit and the plane of the attached ester group. This angle is crucial as it defines the orientation of a key functional group and influences the molecule's overall shape and potential intermolecular interactions.

The experimentally determined dihedral angle between the benzofuran unit and the ester group is a mere 5.25 (2)°.[1][2][3] This small value confirms that the ester group is nearly coplanar with the rigid benzofuran ring system, contributing to the molecule's overall planarity.[1][2][3]

For comparison, a structurally related compound, ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, exhibits a slightly larger dihedral angle of 7.84 (2)° for its ester group, while its amide group is significantly more twisted out of the benzofuran plane, with a dihedral angle of 39.69 (2)°.[4][5] This highlights how subtle changes in substitution can impact molecular conformation.

Data Presentation

The quantitative data derived from the single-crystal X-ray analysis are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystallographic Data for this compound [1][2][3]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀BrNO₃ |

| Molecular Weight (Mᵣ) | 284.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.775 (5) |

| b (Å) | 25.550 (2) |

| c (Å) | 7.640 (1) |

| β (°) | 98.292 (1) |

| Volume (V) (ų) | 1115.5 (10) |

| Z | 4 |

| Temperature (T) | 293 K |

| Radiation | Mo Kα |

| R-factor [F² > 2σ(F²)] | 0.033 |

| wR(F²) | 0.076 |

Table 2: Key Dihedral Angle [1][2][3]

| Groups Involved | Dihedral Angle (°) |

| Benzofuran Plane and Ester Group Plane | 5.25 (2) |

Table 3: Hydrogen-Bond Geometry (Å, °) [2]

| D—H···A | D—H | H···A | D···A | D—H···A | Type |

| N1—H1B···O3 | 0.82(2) | 2.31(3) | 2.835(4) | 123(3) | Intramolecular |

| N1—H1A···O2ⁱ | 0.82(2) | 2.17(2) | 2.977(4) | 171(3) | Intermolecular |

| Symmetry code: (i) x+1, -y+1/2, z+1/2 |

Experimental Protocols

Synthesis of this compound[1][2][3]